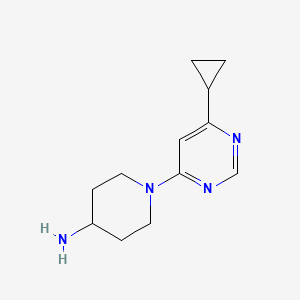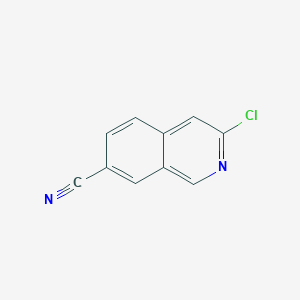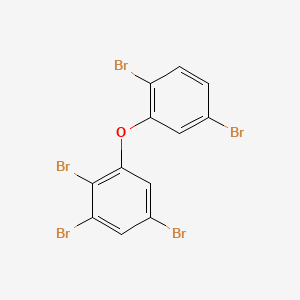
2,2',3,5,5'-Pentabromodiphenyl ether
Vue d'ensemble
Description
“2,2’,3,5,5’-Pentabromodiphenyl ether” is a type of polybrominated diphenyl ether (PBDE), which is an organobromine compound used as a flame retardant in consumer products . It’s also an environmental pollutant that may lead to pregnancy failure .
Molecular Structure Analysis
The molecular formula of “2,2’,3,5,5’-Pentabromodiphenyl ether” is C12H5Br5O . The average mass is 564.688 Da and the monoisotopic mass is 559.625671 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2’,3,5,5’-Pentabromodiphenyl ether” include a density of 2.3±0.1 g/cm3, boiling point of 437.0±45.0 °C at 760 mmHg, and a flash point of 181.3±27.2 °C .Applications De Recherche Scientifique
Metabolism and Environmental Fate
Metabolic Pathways in Animals : Research shows that 2,2',4,4',5-pentabromodiphenyl ether (BDE-99), a compound closely related to 2,2',3,5,5'-pentabromodiphenyl ether, undergoes various metabolic transformations in animals. In studies involving cats, rats, and chickens, several hydroxylated metabolites of BDE-99 were identified, suggesting complex metabolic pathways in different species (Zheng et al., 2016), (Erratico et al., 2011), (Zheng et al., 2015).
Human Exposure and Metabolites : Human exposure to polybrominated diphenyl ethers (PBDEs) has been studied by identifying and quantifying hydroxylated PBDE metabolites in human blood. This research provides insights into the extent of human exposure and potential health risks associated with PBDEs (Rydén et al., 2012).
Biodegradation in the Environment : Studies on the migration and biodegradation of BDE-99 in natural groundwater recharge systems reveal the environmental fate of these compounds. The research sheds light on the potential environmental impact of PBDEs, including their accumulation in groundwater (Ma et al., 2016).
Toxicity and Environmental Impact
Toxicity Studies in Animals : Comparative studies on the toxicity of different brominated diphenyl ethers in rats have been conducted, providing critical insights into their impact on health and the environment. These studies are essential for understanding the potential risks associated with these compounds (Bruchajzer et al., 2010).
Impact on Wildlife : Research has also been focused on the effects of PBDEs on wildlife, including studies on birds like the European starling. These studies contribute to our understanding of how PBDEs affect animal health and reproductive success (Van den Steen et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
1,2,5-tribromo-3-(2,5-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-2-8(15)10(4-6)18-11-5-7(14)3-9(16)12(11)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSQOVAGRDRZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC2=C(C(=CC(=C2)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879908 | |
| Record name | BDE-92 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,5,5'-Pentabromodiphenyl ether | |
CAS RN |
446254-59-7 | |
| Record name | 2,2',3,5,5'-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-92 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5,5'-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UJP6MI11E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



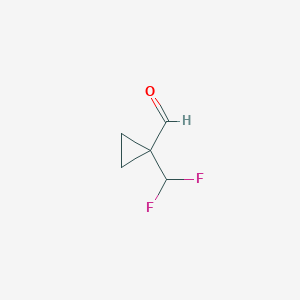
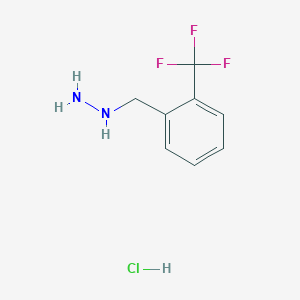
![4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1530766.png)

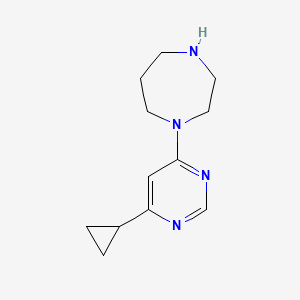
![2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1530770.png)
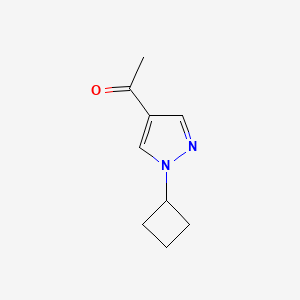
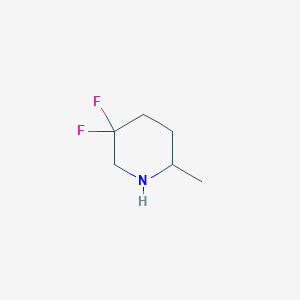
![5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1530776.png)

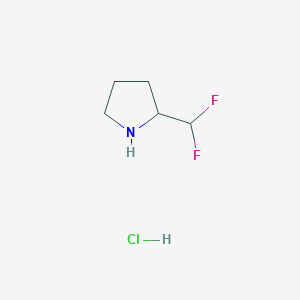
![Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1530782.png)
